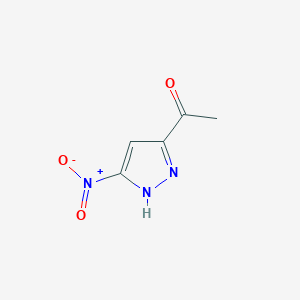

1-(5-Nitro-1H-pyrazol-3-yl)ethanone

Description

Overview of Pyrazole (B372694) Core Structures as Versatile Scaffolds in Organic Synthesis

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly versatile scaffold in organic synthesis. nih.govresearchgate.net This structural motif is present in numerous compounds with diverse applications in medicine, agriculture, and materials science. nih.govmdpi.com The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like), imparts unique chemical properties to the ring. mdpi.comglobalresearchonline.net This amphoteric nature allows for various chemical modifications, making pyrazoles valuable building blocks for more complex molecules. globalresearchonline.net

The versatility of the pyrazole scaffold is evident in its presence in a wide array of commercially significant compounds. Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, leading to the development of compounds with specific biological activities or material properties. researchgate.net

Rationale for Investigating Nitro-Substituted Pyrazole-Based Ethanones in Contemporary Chemical Research

The introduction of a nitro group (-NO2) and an ethanone (B97240) (acetyl, -COCH3) moiety onto the pyrazole scaffold, as seen in 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, is driven by the pursuit of novel compounds with enhanced or specific properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic and chemical properties of the pyrazole ring. This can lead to a range of interesting applications, including in the development of energetic materials, as nitro derivatives of azole compounds are known for their high energetic properties. researchgate.net

Research into nitro-substituted pyrazoles has shown that these compounds can be attractive candidates for high-energy density materials due to their high heat of formation, density, and good thermal stability. researchgate.net The presence of the acetyl group provides a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. The combination of the nitro and acetyl groups on the pyrazole ring creates a unique electronic environment and provides multiple sites for chemical modification, making these compounds valuable intermediates in the synthesis of new pharmaceutical agents and other functional materials. researchgate.netijcmas.com

Historical Context of Pyrazole Synthesis and Functionalization Methodologies

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ijraset.comwikipedia.org One of the earliest and most fundamental methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, also developed by Knorr in 1883. nih.govmdpi.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or its derivatives, typically in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.net

Another classical method, the Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a valuable method for preparing various five-membered heterocycles, including pyrazoles (from 1,4-dicarbonyl compounds and hydrazines). wikipedia.orgyoutube.comalfa-chemistry.com Over the years, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted pyrazoles. These include dipolar cycloaddition reactions and multicomponent reactions, which offer efficient ways to construct the pyrazole ring with diverse substitution patterns. nih.govmdpi.com

The functionalization of pre-formed pyrazole rings has also been an active area of research. Methods for halogenation, nitration, and acylation of the pyrazole nucleus have been established, allowing for the introduction of various functional groups to tailor the properties of the final compound. globalresearchonline.net

Current Research Landscape for Pyrazole Derivatives Featuring Acetyl and Nitro Moieties

The contemporary research landscape for pyrazole derivatives containing both acetyl and nitro groups is vibrant and multifaceted. A significant area of focus is the synthesis of novel compounds and the exploration of their biological activities. For instance, various N-acetyl pyrazole derivatives have been synthesized and screened for their antimicrobial properties. researchgate.net Studies have shown that the biological activity of these compounds can be dependent on the nature and position of substituents on the pyrazole ring. researchgate.net

Furthermore, the synthesis of pyrazole derivatives bearing nitro groups is being actively investigated for their potential as energetic materials. researchgate.netnih.gov The introduction of nitro groups can lead to compounds with high density and good detonation performance. nih.gov Research in this area also focuses on understanding the thermal stability and mechanical properties of these energetic compounds. researchgate.net

The development of efficient and regioselective synthetic methods for these types of pyrazoles remains a key objective. This includes the use of various catalysts and reaction conditions to control the outcome of the synthesis. mdpi.com The combination of the acetyl and nitro functionalities on the pyrazole scaffold continues to provide a rich platform for the discovery of new molecules with a wide range of potential applications, from medicine to materials science. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

1-(5-nitro-1H-pyrazol-3-yl)ethanone |

InChI |

InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7) |

InChI Key |

VDHZYLBHCOUBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NNC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Design for 1-(5-Nitro-1H-pyrazol-3-yl)ethanone

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the disconnection of the C-NO2 bond, leading to the precursor 1-(1H-pyrazol-3-yl)ethanone. This strategy would require a subsequent regioselective nitration at the C5 position of the pyrazole (B372694) ring. However, direct nitration of 3-substituted pyrazoles often favors substitution at the C4 position, making this a potentially challenging route.

A more promising strategy involves the disconnection of the C-C bond of the acetyl group. This leads to a synthon corresponding to a 5-nitropyrazole with a suitable functional group at the C3 position that can be converted into an acetyl group. Potential precursors for this approach include 5-nitro-1H-pyrazole-3-carboxylic acid or its derivatives (e.g., acid chloride, ester) or 5-nitro-1H-pyrazole-3-carbonitrile. This approach circumvents the issue of regioselective nitration by introducing the nitro group at an earlier stage.

A third potential, though less direct, retrosynthetic pathway involves the construction of the pyrazole ring from precursors that already contain the necessary nitro and acetyl functionalities or their masked equivalents. This could be achieved through a cyclocondensation reaction or a 1,3-dipolar cycloaddition.

Foundational Synthetic Approaches for Pyrazole Ring Formation

The construction of the pyrazole core is a fundamental step in the synthesis of this compound. Several established methods can be employed for this purpose.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.net For the synthesis of the 1-(1H-pyrazol-3-yl)ethanone precursor, a suitable 1,3-dicarbonyl compound would be acetylacetone (B45752) or a related derivative. The reaction with hydrazine would lead to the formation of 3-methyl-5-acetylpyrazole, which is a constitutional isomer of the desired precursor. To achieve the desired 3-acetyl-1H-pyrazole, a non-symmetrical 1,3-dicarbonyl precursor is required, where the two carbonyl groups exhibit different reactivities to control the regioselectivity of the cyclization with hydrazine.

The regioselectivity of the cyclocondensation reaction is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to improve regioselectivity in the synthesis of substituted pyrazoles.

Table 1: Examples of 1,3-Dicarbonyl Precursors and their Cyclocondensation Products with Hydrazine

| 1,3-Dicarbonyl Precursor | Product(s) | Notes |

| Acetylacetone | 3,5-Dimethylpyrazole | Symmetrical precursor leads to a single product. |

| Ethyl acetoacetate | 3-Methyl-5-pyrazolone | Reaction with hydrazine leads to a pyrazolone (B3327878) derivative. |

| 1,1,3,3-Tetramethoxypropane | Pyrazole | Precursor to malondialdehyde. |

Alternative Ring-Closure Strategies for Pyrazole Annulation

Beyond the classical Knorr synthesis, several other strategies have been developed for the formation of the pyrazole ring. These include:

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. csic.esresearchgate.net For the synthesis of a 3-acetylpyrazole derivative, a diazomethane (B1218177) equivalent could be reacted with but-3-yn-2-one. The regioselectivity of this cycloaddition is a critical consideration.

Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives can yield pyrazolines, which can then be oxidized to pyrazoles. umich.edu

Multicomponent Reactions: One-pot reactions involving three or more components can provide a rapid and efficient route to highly substituted pyrazoles. nih.gov

Synthesis from α-Oxoketene Dithioacetals: The cyclocondensation of hydrazides with α-oxoketene dithioacetals offers a regioselective route to functionalized pyrazoles. researchgate.netrsc.org

Regioselective Introduction of the Nitro Group at the Pyrazole C5 Position

The introduction of the nitro group at the C5 position of the 3-acetylpyrazole ring is a critical and often challenging step.

Direct Nitration Protocols and Mechanistic Considerations

Direct nitration of 1-(1H-pyrazol-3-yl)ethanone is a conceivable route. However, the pyrazole ring is susceptible to electrophilic attack at multiple positions, and the directing effect of the acetyl group must be considered. The acetyl group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. Studies on the nitration of substituted pyrazoles have shown that the position of nitration is highly dependent on the nature and position of the existing substituents as well as the reaction conditions. For instance, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid at 0°C results in nitration at the 4-position of the pyrazole ring. It has been observed that direct nitration of 3-acetyl-1-methylpyrazole leads to the formation of 4-nitro-3-acetyl-1-methylpyrazole, indicating a preference for C4 nitration.

The mechanism of electrophilic nitration of pyrazole involves the attack of the nitronium ion (NO2+) on the electron-rich positions of the pyrazole ring. The protonated pyrazole species is less reactive towards electrophilic attack. The choice of nitrating agent (e.g., nitric acid, mixed acid, acetyl nitrate) and reaction conditions (temperature, solvent) can significantly influence the outcome of the reaction.

Indirect Methodologies for Nitro Functionality Incorporation

Given the challenges associated with the direct C5-nitration of 3-acetylpyrazole, indirect methods are often more reliable for the synthesis of this compound. These strategies typically involve the use of a pyrazole precursor that already contains the nitro group at the desired C5 position.

One effective approach is to start with 5-nitro-1H-pyrazole-3-carboxylic acid . This precursor can be synthesized and then the carboxylic acid functionality at the C3 position can be converted into an acetyl group. This transformation can be achieved through several methods, for example, by converting the carboxylic acid to its corresponding acid chloride followed by reaction with a suitable methyl organometallic reagent, such as dimethylcadmium (B1197958) or a methyl Grignard reagent in the presence of a catalyst.

Another viable precursor is 3-amino-5-nitropyrazole . The amino group at the C3 position can be transformed into an acetyl group. One potential route involves the diazotization of the amino group to form a diazonium salt, which can then be subjected to a reaction to introduce the acetyl group. However, the direct conversion of a diazonium salt to an acetyl group is not a standard transformation and may require specific and carefully controlled conditions. A more conventional approach would be the acetylation of the amino group to form an acetamido group, which would then need to be converted to an acetyl group, a multi-step and potentially low-yielding process.

A patent describes a process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, which involves the reaction of a diketone precursor with hydrazine. google.com While this patent focuses on a different isomer, the general principles of pyrazole ring formation from appropriately substituted precursors are relevant.

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Advantages | Disadvantages |

| Direct C5-Nitration of 3-Acetylpyrazole | Potentially shorter synthetic route. | Poor regioselectivity, C4-nitration is often favored. |

| Synthesis from 5-Nitro-1H-pyrazole-3-carboxylic Acid | Excellent control of regioselectivity for the nitro group. | Requires additional steps to convert the carboxylic acid to an acetyl group. |

| Synthesis from 3-Amino-5-nitropyrazole | Good control of nitro group position. | Conversion of the amino group to an acetyl group can be challenging and may require multiple steps. |

Functionalization at the Pyrazole C3 Position to Form the Ethanone (B97240) Moiety

Introducing an acetyl group at the C3 position of a 5-nitropyrazole ring is not straightforward. The strong deactivating nature of the nitro group makes the pyrazole ring electron-deficient and resistant to classical electrophilic substitution reactions. Therefore, direct acylation is often challenging, and alternative strategies, such as building the ring with the desired substituent already in place or transforming a precursor functional group, are frequently employed.

Direct Friedel-Crafts acylation is a common method for introducing ketone functionalities onto aromatic rings. wikipedia.org However, its application to the pyrazole nucleus is complicated. The pyrazole ring itself is a π-excessive heterocycle, but its reactivity is highly dependent on the substituents present.

Standard Friedel-Crafts conditions, which utilize a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), are often too harsh for the pyrazole ring, which can lead to complexation with the ring nitrogen atoms and catalyst deactivation. researchgate.net Research has shown that when acylation of N-substituted pyrazoles is successful, it predominantly occurs at the C4 position. rsc.org The presence of a powerful electron-withdrawing group, such as the nitro group at C5 in the target molecule, further deactivates the ring towards electrophilic attack, making a direct Friedel-Crafts acylation at the C3 position exceptionally difficult.

Consequently, the most prevalent and effective strategy is not direct acylation of a pre-formed 5-nitropyrazole but rather the construction of the pyrazole ring from precursors that already contain the necessary carbon framework. This typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, where one of the carbonyl groups is part of the desired acetyl moiety. For instance, the reaction of a hydrazine with a compound like 2,4-dioxopentanoate or similar β-diketone derivatives can directly yield the 3-acetylpyrazole structure. tdcommons.orgresearchgate.net

Table 1: Challenges in Direct Acylation of Pyrazoles

An alternative to direct acylation is the installation of a precursor functional group at the C3 position that can be chemically transformed into an acetyl group. This multi-step approach offers flexibility and can bypass the challenges of direct acylation.

One viable precursor is a C3-nitrile group (-C≡N). The synthesis of cyanopyrazoles can be achieved through various routes, including three-component reactions. researchgate.net The nitrile can then be converted to a ketone via a Grignard reaction. Treatment of a 3-cyano-5-nitropyrazole with methylmagnesium bromide (CH₃MgBr) would form an intermediate imine, which upon acidic hydrolysis, yields the desired 3-acetylpyrazole. masterorganicchemistry.com This is a robust and well-established method for ketone synthesis.

Another potential pathway involves the oxidation of a suitable substituent. For example, a styryl group (-CH=CHC₆H₅) at the C5 (or C3) position of a pyrazole ring has been successfully oxidized to a benzoyl or acetyl group using potassium permanganate (B83412) (KMnO₄). nih.gov This suggests that a 3-(prop-1-en-2-yl)-5-nitropyrazole could be a precursor, which upon oxidative cleavage of the double bond, would yield the target ethanone.

Finally, while the direct conversion of a carboxylic acid to a ketone is challenging, it can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or a Weinreb amide, followed by reaction with an appropriate organometallic reagent. The synthesis of pyrazole-3-carboxylic acids is well-documented. researchgate.netslideshare.net

Table 2: Plausible Precursor Transformations to a C3-Acetyl Group

| Precursor Group at C3 | Reaction/Reagents | Product | Key Considerations |

|---|---|---|---|

| Nitrile (-CN) | 1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Acid Hydrolysis) | Acetyl (-COCH₃) | A classic and high-yielding ketone synthesis. masterorganicchemistry.commasterorganicchemistry.com The nitro group should be stable under these conditions. |

| Styryl (-CH=CHC₆H₅) | KMnO₄ (Oxidation) | Acetyl (-COCH₃) or Benzoyl (-COC₆H₅) | Demonstrated on pyrazole systems. nih.gov The specific precursor would need to be synthesized first. |

| Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂ 2. Organocuprate or Organocadmium reagent | Acetyl (-COCH₃) | Multi-step process involving activation of the carboxylic acid. |

Exploration of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For pyrazole synthesis, this includes the use of solvent-free conditions and novel catalytic systems to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures. Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. The condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been shown to proceed rapidly and in high yields when conducted without a solvent and under microwave heating.

Another solvent-free technique is simple grinding or mechanochemistry, where mechanical energy is used to initiate reactions between solid reactants. This method avoids the need for solvents altogether, making it an exceptionally green approach for the synthesis of NH-pyrazoles.

Table 3: Examples of Sustainable Solvent-Free Pyrazole Synthesis

| Methodology | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Hydrazine derivatives + β-keto esters | Rapid reaction times, high yields, reduced solvent waste. | nih.gov |

| Microwave Irradiation | Chalcones + Hydrazine hydrate (B1144303) | One-pot synthesis, good yields. | [From first search] |

| Grinding | Various solid reactants | Completely avoids bulk solvents, simple procedure, energy efficient. | [From first search] |

The use of catalysts is fundamental to efficient and selective synthesis. In pyrazole chemistry, a wide array of catalysts has been developed to improve reaction rates, control regioselectivity, and enable reactions under milder conditions. These range from transition metals to "green" catalysts.

Transition-metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are widely used. Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. [From first search] Catalytic processes have also been developed for cyclizing hydrazone-substituted α,β-unsaturated carbonyl compounds.

In the realm of green chemistry, heterogeneous catalysts and organocatalysts are gaining prominence. Catalysts like ammonium (B1175870) chloride have been employed for Knorr-type pyrazole syntheses in renewable solvents like ethanol (B145695), minimizing environmental impact. [From first search] Solid-supported catalysts, such as silica-supported sulfuric acid, offer the advantage of easy separation and reusability, contributing to a more sustainable process. [From first search]

Table 4: Overview of Catalytic Approaches in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Copper (Cu) salts | Condensation, Cycloaddition | Mild, acid-free conditions, high efficiency. | [From first search] |

| Transition Metal | Palladium (Pd) nanoparticles | One-pot regioselective synthesis | Enables use of environmentally friendly solvent systems. | [From first search] |

| "Green" Catalyst | Ammonium Chloride (NH₄Cl) | Knorr Pyrazole Synthesis | Inexpensive, non-toxic, used in renewable solvents. | [From first search] |

Chemical Reactivity and Strategic Derivatization of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Reactions Involving the Nitro Group

The nitro group attached to the pyrazole (B372694) ring is a primary site for chemical modification, most notably through reduction. Its powerful electron-withdrawing nature also profoundly influences the reactivity of the pyrazole ring itself.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group into an amino group is a fundamental and widely utilized reaction in organic synthesis, providing a route to amines which are versatile synthetic intermediates. wikipedia.orgjsynthchem.com The reduction of aryl nitro compounds can be achieved using a variety of reagents and methods, ranging from catalytic hydrogenation to the use of metallic reductants in acidic media. wikipedia.org

The reduction of the nitro group on the pyrazole ring of 1-(5-nitro-1H-pyrazol-3-yl)ethanone to form 1-(5-amino-1H-pyrazol-3-yl)ethanone is a key transformation. This conversion significantly alters the electronic properties of the pyrazole ring, as the electron-withdrawing nitro group is replaced by an electron-donating amino group. A variety of reducing systems are capable of effecting this transformation. nih.gov For instance, sodium borohydride (B1222165), typically unreactive towards nitro groups alone, can reduce them to amines in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com Other methods include the use of iron in acidic media or selective reduction using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like iron chloride. wikipedia.orgresearchgate.net

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent System | Conditions | Comments | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | Common industrial method, highly efficient. | wikipedia.org |

| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Classical and cost-effective method. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reductions. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A standard laboratory method for nitro to amine conversion. | wikipedia.org |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol (B145695), Room Temperature | A milder system that enhances the reducing power of NaBH₄. | jsynthchem.com |

The resulting 1-(5-amino-1H-pyrazol-3-yl)ethanone becomes a valuable precursor for further derivatization, such as the formation of amides, sulfonamides, or diazonium salts.

Potential for Electrophilic Aromatic Substitution on the Nitro-Substituted Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings like pyrazole. wikipedia.org In unsubstituted pyrazole, electrophilic attack typically occurs at the C-4 position, as this avoids the formation of unstable intermediates with a positive charge on the nitrogen atom. rrbdavc.orgnih.gov

However, the pyrazole ring in this compound is heavily deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the nitro group at the C-5 position and the ethanone (B97240) (acetyl) group at the C-3 position. Both groups pull electron density out of the aromatic ring system, making it much less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfonium (B1226848) ion (SO₃H⁺). masterorganicchemistry.com

Any electrophilic substitution, should it occur under harsh conditions, would be directed by these existing substituents. In aromatic systems, both nitro and acetyl groups are deactivating and meta-directing. While the directing rules for five-membered heterocycles can be complex, the strong deactivation of all ring positions, particularly the C-4 position which is ortho/para-like to both deactivating groups, makes further electrophilic substitution highly unfavorable. wikipedia.orgscribd.com Attempting reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would likely require extreme conditions and may result in low yields or degradation of the starting material. masterorganicchemistry.com

Reactions Involving the Ethanone Moiety

The ethanone group, with its electrophilic carbonyl carbon and acidic α-protons, is a versatile functional group that serves as a key site for building molecular complexity.

Condensation Reactions, including Schiff Base Formation

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. wikipedia.orgyoutube.com

The reaction of this compound with various aliphatic or aromatic amines would yield a library of pyrazole-containing Schiff bases. researchgate.netscience.gov These products are of significant interest as they are often used as ligands in coordination chemistry or investigated for their biological activities. wikipedia.orgresearchgate.net

General Reaction Scheme for Schiff Base Formation:

The reaction is typically carried out by heating the ketone and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the ethanone group is susceptible to attack by a wide range of nucleophiles. academie-sciences.fr The carbonyl carbon is electrophilic and reacts with electron-rich species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and converting the carbonyl group into an alcohol.

This is a fundamental strategy for creating more complex molecules. For example, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to produce tertiary alcohols after an aqueous workup. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, (1R)-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol. nih.gov

Table 2: Examples of Nucleophilic Addition to the Ethanone Group

| Nucleophile | Reagent Example | Product Type (after workup) |

|---|---|---|

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) / HCl | Cyanohydrin |

Transformations of the Carbonyl Group (e.g., Oxime Formation)

Beyond addition reactions, the carbonyl group can be completely transformed into other functional groups. A prominent example is the formation of oximes through reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.org The reaction proceeds via a condensation mechanism similar to Schiff base formation.

The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base, would yield this compound oxime. mdpi.com Oximes are crystalline solids and are useful as synthetic intermediates. wikipedia.org For instance, the oxime functional group itself can be further reduced to an amine or rearranged under certain conditions (Beckmann rearrangement). The formation of an oxime from a related pyrazole ethanone derivative has been reported, highlighting the feasibility of this transformation. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-Amino-1H-pyrazol-3-yl)ethanone |

| Grignard reagents |

| Hydrazine hydrate |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Iron chloride |

| Lithium aluminum hydride |

| Nitric acid |

| Organolithium compounds |

| (1R)-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol |

| Sodium borohydride |

| Sulfuric acid |

Intrinsic Reactivity of the Pyrazole Heterocycle

The pyrazole ring system is characterized by its aromaticity and the presence of two adjacent nitrogen atoms, which dictate its reactivity. In this compound, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole nucleus.

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. nih.govclockss.org In the case of 3(5)-substituted pyrazoles, this equilibrium can be influenced by the nature of the substituents. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Position of Nitro Group | Position of Ethanone Group |

| This compound | 5 | 3 |

| 1-(3-Nitro-1H-pyrazol-5-yl)ethanone | 3 | 5 |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring, while aromatic, can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily dependent on the substituents present. The electron-withdrawing nitro group in this compound deactivates the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic substitution, particularly at the carbon atom bearing the nitro group.

Research on 3,4,5-trinitro-1H-pyrazole has shown that the nitro group at the 4-position is preferentially substituted by nucleophiles. researchgate.net While this compound lacks a substituent at the 4-position, the principle of nucleophilic substitution of a nitro group is well-established in nitrated pyrazoles. The nitro group can be displaced by various nucleophiles, offering a pathway to introduce diverse functional groups onto the pyrazole core. smolecule.com

Development of Advanced Derivatives for Specialized Research Applications

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecules tailored for specific research purposes. jddtonline.infomdpi.com

Elaboration of Side Chains for Structural Complexity

The ethanone side chain of this compound provides a reactive handle for further chemical modifications. The carbonyl group can participate in a variety of reactions, including:

Condensation Reactions: The ketone can react with aldehydes or other ketones to form more complex heterocyclic structures. smolecule.com

Oxime Formation: Reaction with hydroxylamine leads to the formation of oxime derivatives. Studies on related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives have demonstrated the synthesis of oxime ethers with potential biological activities. mdpi.com

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. This transformation opens up possibilities for further derivatization of the resulting amino group.

These modifications allow for the systematic alteration of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in various research areas. mdpi.com

Table 2: Potential Side Chain Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Condensation | Aldehydes/Ketones | Formation of larger heterocyclic systems |

| Oxime Formation | Hydroxylamine | Ketone to Oxime |

| Nitro Group Reduction | H₂, Pd/C | Nitro to Amino |

Heterocyclic Annulation Strategies Utilizing this compound as a Key Building Block

Heterocyclic annulation, the formation of a new ring fused to an existing one, is a powerful strategy for constructing complex polycyclic systems. This compound can serve as a key precursor in such strategies. For instance, 3(5)-aminopyrazoles are widely used in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov Although the starting material is a nitro-pyrazole, its reduction to the corresponding aminopyrazole would provide access to these synthetic pathways.

The combination of the reactive ethanone group and the pyrazole nucleus allows for various cyclization reactions. For example, the synthesis of 1,3,5-trisubstituted pyrazole derivatives has been achieved through the reaction of chalcone-like precursors with hydrazines. tsijournals.com By analogy, the ethanone moiety of this compound could be elaborated into an α,β-unsaturated carbonyl system, which could then undergo cyclization to form fused pyrazole systems. nih.gov The synthesis of pyrazole derivatives containing an ethanone skeleton has been reported as a method for creating novel compounds with potential anti-inflammatory properties. jddtonline.info

Spectroscopic and Structural Characterization of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 1-(5-Nitro-1H-pyrazol-3-yl)ethanone and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) for Primary Structural Identification

One-dimensional NMR techniques, namely proton (¹H) and carbon-13 (¹³C) NMR, are the first line of investigation for determining the fundamental structure of pyrazole (B372694) derivatives. nih.govtsijournals.comsemanticscholar.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole derivatives, characteristic signals include the N-H proton of the pyrazole ring, which often appears as a broad singlet, and the protons of the pyrazole ring itself. tsijournals.comwisdomlib.org The chemical shifts of these protons are influenced by the substituents on the ring. For instance, in 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, the aromatic protons appear as multiplets in the range of 6.8–8.1 ppm, while the =CH proton of the pyrazole ring is observed as a singlet between 5.67–5.72 ppm. mdpi.com The methyl protons of the acetyl group in compounds like 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline typically appear as a singlet around 2.46 ppm. ijcmas.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. For example, in N-H pyrazoles, the carbon bearing an aryl group at the C3 position resonates at a different frequency than if it were at the C5 position, allowing for the determination of the predominant tautomeric form in the solid state. cdnsciencepub.com The carbonyl carbon of the ethanone (B97240) group in pyrazole derivatives typically appears at a downfield chemical shift, often in the range of 187-195 ppm. mdpi.commdpi.com For instance, the carbonyl carbon in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one is observed at 194.7 ppm. mdpi.com

A representative, though not exhaustive, compilation of typical chemical shifts for related pyrazole structures is provided below.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole N-H | Broad singlet | - |

| Pyrazole C-H | 6.2 - 8.3 | 95.0 - 155.0 |

| Acetyl CH₃ | 2.4 - 2.7 | 23.4 |

| Carbonyl C=O | - | 168 - 195 |

| Aromatic C-H | 6.8 - 8.5 | 115 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complete structure by revealing the connectivity between atoms. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in tracing out the proton-proton networks within the molecule, helping to connect the different spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings. researchgate.net For example, HMBC can be used to confirm the connection between the acetyl group and the pyrazole ring by observing a correlation from the methyl protons to the carbonyl carbon and to the C3 carbon of the pyrazole ring.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in complex pyrazole derivatives, providing a definitive structural elucidation. researchgate.netgreenpharmacy.info

Solid-State NMR for Investigating Polymorphic Forms and Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. This is particularly important for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical and chemical properties. researchgate.netacs.org

For N-unsubstituted pyrazoles, ssNMR, in combination with X-ray crystallography, has been instrumental in determining the tautomeric form present in the solid state. cdnsciencepub.comacs.orgacs.org The chemical shifts of the pyrazole ring carbons in the solid-state ¹³C NMR spectrum can differentiate between tautomers. cdnsciencepub.com Furthermore, ssNMR can probe molecular dynamics in the solid state, such as ring-flipping or rotational motions, by analyzing lineshapes and relaxation times.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in this compound and its derivatives. semanticscholar.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. tsijournals.comwisdomlib.orgijcmas.com

Key characteristic absorption bands include:

N-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears as a band in the region of 3100-3400 cm⁻¹. tsijournals.comnih.gov

C=O Stretching: The carbonyl group of the ethanone substituent gives rise to a strong absorption band, typically in the range of 1660-1700 cm⁻¹. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this band is observed at 1663 cm⁻¹. mdpi.com

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. These are strong indicators of the nitro functionality.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole and any aromatic rings typically appear in the 1450-1650 cm⁻¹ region. mdpi.comresearchgate.net

The table below summarizes some of the characteristic IR absorption bands for related pyrazole structures.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O | Stretching | 1660 - 1700 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1345 - 1385 |

| C=C / C=N | Stretching | 1450 - 1650 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

For nitro-pyrazole compounds, Raman spectroscopy can provide valuable information about the vibrations of the pyrazole ring and the nitro group. tandfonline.comresearchgate.netrsc.org The symmetric stretching vibration of the nitro group is typically a strong band in the Raman spectrum. This technique can also be used to study intermolecular interactions, such as hydrogen bonding, and to analyze different crystalline forms of the compound. tandfonline.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information on molecular weight and fragmentation patterns. For this compound and its derivatives, this method confirms the molecular mass of the synthesized compound and offers insights into its structural stability and the connectivity of its constituent parts through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is particularly valuable, allowing for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. The molecular formula of this compound is C₅H₅N₃O₃, corresponding to a monoisotopic mass of approximately 169.0331 g/mol . In mass spectra, the presence of the molecular ion peak ([M]⁺) or its protonated adduct ([M+H]⁺) at m/z 169 and 170, respectively, serves as the primary confirmation of the compound's identity. uni.lu

The fragmentation pathway of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the established fragmentation behavior of nitroarenes, ketones, and pyrazole rings. capes.gov.brnih.gov A typical fragmentation cascade would likely involve the following key steps:

Loss of the Nitro Group: A characteristic fragmentation for nitro-aromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide. This would result in a significant fragment ion at m/z 123 [M-NO₂]⁺.

Cleavage of the Acetyl Group: The acetyl group can be lost as a ketene (B1206846) (H₂C=C=O) or an acetyl radical (•COCH₃). The loss of the acetyl radical (43 Da) from the molecular ion would produce a fragment at m/z 126. A more common fragmentation is the alpha-cleavage resulting in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the spectrum.

Pyrazole Ring Fission: Following initial losses, the pyrazole ring itself can undergo cleavage. A common pathway for pyrazoles involves the expulsion of a molecule of nitrogen (N₂) and hydrogen cyanide (HCN). capes.gov.br For instance, the [M-NO₂]⁺ fragment at m/z 123 could lose N₂ to yield a fragment at m/z 95.

The analysis of these fragmentation patterns is crucial for distinguishing between isomers, such as 1-(3-Nitro-1H-pyrazol-5-yl)ethanone, as subtle differences in fragment intensities can reveal the substitution pattern on the pyrazole ring.

Elemental Analysis for Empirical Formula Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a direct method for verifying the empirical formula of a newly synthesized compound and serves as a critical checkpoint for its purity. For this compound (C₅H₅N₃O₃), the theoretical elemental composition can be calculated with high precision.

The procedure involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct empirical formula and indicates a high degree of sample purity. greenpharmacy.info Significant deviations can suggest the presence of impurities, residual solvent, or an incorrect structural assignment. This method is routinely used in the characterization of new pyrazole derivatives to validate their synthesis. greenpharmacy.info

Table of Mentioned Compounds

Crystallographic Investigations of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone and Its Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details.

For instance, in the analogue 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone , the five-membered pyrazoline ring adopts a slight envelope conformation. The dihedral angle between the benzene (B151609) and phenyl rings is a significant 74.55 (2)°. In another analogue, 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , the asymmetric unit contains two independent molecules which are chemically identical but exhibit different spatial conformations. This is highlighted by the differing dihedral angles between the mean planes of the phenyl and pyrazole (B372694) rings, which are 11.62 (13)° and 18.17 (11)°. This conformational difference is attributed to the rotational disorder of the trifluoromethyl group in one of the molecules.

The planarity of substituents relative to the pyrazole ring is often enforced by intramolecular interactions. In both independent molecules of 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , a strong intramolecular hydrogen bond forces the formyl group and the pyrazole ring to be nearly coplanar. This demonstrates how non-covalent interactions can dictate the preferred molecular conformation in the solid state.

The way molecules interact with each other in a crystal lattice is crucial for the stability of the crystal structure. These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, and π-π stacking.

In pyrazole ethanone (B97240) analogues, hydrogen bonding is a dominant feature. These can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Hydrogen Bonds: A prominent example is found in 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone , where an O-H···O hydrogen bond exists between the hydroxyl substituent and the carbonyl oxygen atom of the adjacent acetyl group. researchgate.net This type of interaction is also observed in 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , leading to the formation of a stable six-membered ring. globalresearchonline.netelsevierpure.com

Intermolecular Hydrogen Bonds: These interactions build the extended crystal lattice. In 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone , weak intermolecular C-H···O hydrogen bonds link molecules into chains. greenpharmacy.info A more complex network is seen in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone , where molecules first form dimers through hydrogen bonds involving the pyrazole NH group and a carbonyl oxygen atom. These dimers then associate into sheets via O-H···N hydrogen bonds between the oxime hydroxyl group and an unprotonated pyrazole nitrogen atom. researchgate.net In the crystal structure of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone , molecules are linked by C-H···N interactions, and further stabilized by weak C-H···π interactions involving the phenyl ring. researchgate.net

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Intramolecular O-H···O | Forms a stable six-membered ring. | researchgate.net |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Intermolecular C-H···N & C-H···π | Links molecules and provides further stabilization. | researchgate.net |

| 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone | Intermolecular C-H···O | Connects molecules into chains along the acs.org direction. | greenpharmacy.info |

| 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone | Intermolecular N-H···O & O-H···N | Forms dimers which then associate into sheets. | researchgate.net |

| 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone | Intramolecular O-H···O & Intermolecular C-H···F | Stabilizes the molecular conformation and the crystal packing. | globalresearchonline.netelsevierpure.com |

The arrangement of molecules in a crystal, known as crystal packing, and the ability of a compound to exist in more than one crystalline form (polymorphism) are critical aspects in materials science and pharmaceuticals.

A clear example of polymorphism is observed in 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . researchgate.netspringernature.com This compound is known to crystallize in at least two different monoclinic polymorphs. One form crystallizes in the space group C2/c with one independent molecule in the asymmetric unit. springernature.com A different polymorph crystallizes in the space group P2₁/n, but with two independent molecules (A and B) in the asymmetric unit. researchgate.netspringernature.com While the bond distances and angles are very similar in both polymorphs, the dihedral angles between the pyrazole and phenyl rings differ slightly, indicating subtle conformational adjustments to accommodate different packing environments. researchgate.netspringernature.com

The crystal packing is a direct consequence of the intermolecular interactions described previously. For example, the C-H···O hydrogen bonds in 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone result in a chain-like packing arrangement. greenpharmacy.info In contrast, the more complex hydrogen bonding in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone leads to a layered or sheet-like structure. researchgate.net These different packing motifs influence the physical properties of the crystals, such as their melting point and solubility.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone | C₁₇H₁₅N₃O₃ | Monoclinic | Cc | greenpharmacy.info |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1) | C₁₂H₁₂N₂O₂ | Monoclinic | C2/c | springernature.com |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 2) | C₁₂H₁₂N₂O₂ | Monoclinic | P2₁/n | researchgate.netspringernature.com |

| 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone | C₁₂H₉F₃N₂O₂ | Triclinic | P1 | globalresearchonline.net |

Powder X-ray Diffraction for Bulk Material Phase Identification

While single-crystal X-ray diffraction provides the most detailed structural information, it requires a suitable single crystal, which can be difficult to grow. Most chemical syntheses yield microcrystalline powders. Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of such bulk materials. rsc.org It is particularly important in the pharmaceutical industry for routine characterization of drug substances. nih.gov

The PXRD pattern is a fingerprint of a specific crystalline phase. It can be used to:

Identify the crystalline phase of a bulk sample.

Determine the presence of different polymorphs in a mixture.

Assess the purity of a crystalline sample.

Monitor phase transitions. rsc.org

For example, the PXRD pattern for the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was successfully indexed to a monoclinic space group (I2/a) with specific unit cell parameters, confirming the phase identity of the bulk powder. researchgate.net Such data can be included in powder diffraction databases for future reference and quality control. researchgate.net

Comparative Analysis of Solid-State and Solution Conformations

The conformation of a molecule can differ between the solid state and in solution. In the solid state, the conformation is fixed by the constraints of the crystal lattice and strong intermolecular interactions. In solution, the molecule has more conformational freedom, and its preferred shape can be influenced by the solvent and temperature. rsc.org

The study of N-unsubstituted pyrazoles provides a classic example of this phenomenon. In the solid state, X-ray crystallography often reveals a single tautomeric form, stabilized by strong, directional hydrogen bonds that lead to the formation of cyclic oligomers (like trimers or tetramers) or linear chains. springernature.comrsc.org However, in solution, as observed by Nuclear Magnetic Resonance (NMR) spectroscopy, a dynamic equilibrium between different tautomers often exists. rsc.org The position of this equilibrium is sensitive to the solvent; polar, protic solvents can disrupt the self-association of pyrazole molecules by forming hydrogen bonds with them. rsc.org

For some pyrazole derivatives, a combination of solid-state NMR (CPMAS NMR) and solution NMR can be used to compare the structures. springernature.com In many cases, the tautomer observed in the solid state is also the predominant one in solution. springernature.com For instance, in 5-(2-benzylphenyl)-3-trifluoromethyl-1H-pyrazole , DFT calculations suggest that the stability of the observed tautomer is due to an intramolecular N-H···π interaction, which is present in solution. springernature.com This highlights how both intermolecular forces in the crystal and intramolecular forces in solution can dictate the preferred molecular structure.

Computational and Theoretical Chemistry Studies of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and geometric properties of molecules. eurasianjournals.com By approximating the complex many-electron problem, DFT allows for accurate calculations of molecular geometries, electronic structures, and spectroscopic properties. For pyrazole (B372694) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to yield results that correlate well with experimental data. mdpi.comnih.gov

Geometry Optimization and Analysis of Energy Minima

Geometry optimization is a computational process that seeks to find the coordinates of the atoms in a molecule that correspond to a minimum on the potential energy surface. This optimized structure represents the most stable three-dimensional arrangement of the molecule. For 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its shape.

The pyrazole ring is expected to be largely planar. The substituents—the nitro (NO₂) group and the ethanone (B97240) (acetyl) group—will have specific orientations relative to this ring. The planarity of the nitro group with the pyrazole ring facilitates electronic delocalization. The ethanone group's orientation, however, can be more flexible.

While specific X-ray or calculated data for the title compound is scarce, we can infer its geometric parameters from related structures like methyl 3-nitro-1H-pyrazole-5-carboxylate, which has been studied computationally. nih.gov The bond lengths and angles within the pyrazole ring are characteristic of its aromatic nature, though they are influenced by the electronic effects of the substituents.

Table 1: Representative Calculated Geometric Parameters for a Related Nitro-Pyrazole Derivative (Methyl 3-nitro-1H-pyrazole-5-carboxylate)

| Parameter | Bond Length (Å) / Angle (°) | Description |

| N1-N2 | ~1.36 | Pyrazole ring bond |

| N2-C3 | ~1.33 | Pyrazole ring bond |

| C3-C4 | ~1.42 | Pyrazole ring bond |

| C4-C5 | ~1.36 | Pyrazole ring bond |

| C5-N1 | ~1.35 | Pyrazole ring bond |

| C3-N(nitro) | ~1.45 | Bond to nitro group |

| N-O(nitro) | ~1.23 | Nitro group bond |

| C5-C(acetyl) | ~1.48 | Bond to acetyl group |

| C=O(acetyl) | ~1.22 | Carbonyl bond |

| ∠ N1-N2-C3 | ~112° | Pyrazole ring angle |

| ∠ N2-C3-C4 | ~105° | Pyrazole ring angle |

| ∠ C3-C4-C5 | ~107° | Pyrazole ring angle |

| ∠ C4-C5-N1 | ~109° | Pyrazole ring angle |

| ∠ C5-N1-N2 | ~107° | Pyrazole ring angle |

Note: These values are illustrative and based on typical DFT calculations for similar substituted pyrazoles. Actual values for this compound may vary slightly. researchgate.net

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Electrostatic Potential (MEP)

The electronic character of a molecule is dictated by the distribution of its electrons. DFT is particularly effective for analyzing this distribution through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. emerginginvestigators.orgthaiscience.info

For this compound, the presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed across the pyrazole ring. This would result in a relatively small HOMO-LUMO gap, characteristic of reactive aromatic compounds. emerginginvestigators.org

Table 2: Illustrative FMO Energies for a Nitroaromatic System

| Orbital | Energy (eV) | Description |

| LUMO | -3.5 | Indicates electrophilic character, likely centered on the nitro group and pyrazole ring. |

| HOMO | -7.4 | Indicates nucleophilic character, likely centered on the pyrazole ring. |

| ΔE (Gap) | 3.9 | A smaller gap suggests higher reactivity. |

Note: These are representative values for a similar class of molecule calculated via DFT. Actual values will depend on the specific molecule and computational method. thaiscience.info

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically in red, and positive electrostatic potential (electron-poor, prone to nucleophilic attack), typically in blue.

In this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ethanone group. These are the most electronegative regions. A region of positive potential (blue) would be expected around the N-H proton of the pyrazole ring, making it a potential hydrogen bond donor site. The carbon atoms of the pyrazole ring would exhibit intermediate potentials, influenced by the attached functional groups. researchgate.netnih.gov This analysis is critical for understanding intermolecular interactions and sites of chemical reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. jocpr.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the fundamental vibrational modes. psu.edu

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretch: Expected in the 3100-3500 cm⁻¹ range, sensitive to hydrogen bonding. researchgate.net

C-H stretches: Aromatic and methyl C-H stretches typically appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

C=O stretch: A strong absorption band for the ethanone carbonyl group, expected around 1680-1710 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching modes for the nitro group, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. core.ac.uk

C=N and C=C ring stretches: Vibrations characteristic of the pyrazole ring structure, appearing in the 1400-1600 cm⁻¹ region.

Comparing the calculated, scaled spectrum with an experimental FT-IR spectrum allows for a detailed and confident assignment of each observed band to a specific molecular motion.

Computational Studies on Tautomeric Preferences and Stabilities

Tautomerism is a critical phenomenon in many heterocyclic systems, including pyrazoles. rsc.org For N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, annular tautomerism is possible, where the N-H proton can reside on either of the two ring nitrogen atoms.

For this compound, two primary tautomers can exist:

Tautomer A: this compound

Tautomer B: 1-(3-Nitro-1H-pyrazol-5-yl)ethanone

DFT calculations are highly effective at determining the relative stabilities of these tautomers. By optimizing the geometry and calculating the electronic energy (and Gibbs free energy) of each form, one can predict which tautomer is more stable and therefore more abundant at equilibrium. jocpr.com These calculations can be performed in the gas phase and in various solvents using continuum solvation models (like PCM) to account for environmental effects. nih.gov

Studies on related pyrazoles have shown that the nature and position of substituents strongly influence tautomeric preference. Electron-withdrawing groups, like the nitro group, have a significant impact. For instance, in a study of methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer where the nitro group is at the 3-position (and the ester at the 5-position) was found to be less stable than the tautomer with the nitro group at the 5-position. nih.gov This preference is often driven by a complex interplay of electronic effects, aromaticity, and potential intramolecular hydrogen bonding. mdpi.comjocpr.com For the title compound, a detailed computational analysis would be required to definitively assign the most stable tautomer, but it is expected that one form will be significantly more stable than the other.

Table 3: Hypothetical Relative Energies for Tautomers of this compound

| Tautomer | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |

| A | This compound | 0.00 (Reference) | 0.00 (Reference) |

| B | 1-(3-Nitro-1H-pyrazol-5-yl)ethanone | > 2.0 | > 2.0 |

Note: This table is illustrative. The values indicate a hypothetical scenario where Tautomer A is the more stable form. Actual energy differences would need to be calculated specifically for this molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

While DFT calculations are excellent for static properties of single molecules at their energy minimum, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their stability at a given temperature. nih.gov

Conformational Analysis and Flexibility Studies

For a molecule like this compound, a key area of flexibility is the rotation of the ethanone (acetyl) group around the C-C bond connecting it to the pyrazole ring. nih.gov MD simulations can explore the rotational energy barrier and identify the most stable (lowest energy) conformations.

An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and running the simulation for a period of nanoseconds. nih.govresearchgate.net By analyzing the trajectory—the record of atomic positions over time—one can study:

Dihedral Angle Distribution: The distribution of the dihedral angle defining the rotation of the acetyl group relative to the pyrazole ring. This reveals the preferred orientations.

Conformational Stability: The simulation can show how long the molecule stays in a particular conformation and the energy required to transition between different conformations.

Intermolecular Interactions: In a solvent, MD simulations can detail the dynamic hydrogen bonding patterns between the molecule (e.g., the N-H group and carbonyl oxygen) and surrounding solvent molecules.

Such studies are crucial for understanding how the molecule behaves in a realistic environment, which is essential for applications in drug design and materials science where molecular shape and flexibility govern interactions. nih.gov

Investigation of Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and solvent effects is crucial for understanding the chemical behavior of this compound in various environments. Computational chemistry offers powerful tools to simulate and analyze these phenomena at a molecular level.

Intermolecular Interactions:

Non-covalent interactions play a significant role in the physical and chemical properties of molecular solids and in biological systems. For this compound, key interactions would include hydrogen bonding (involving the pyrazole N-H, the nitro group, and the carbonyl group), π-π stacking (between pyrazole rings), and van der Waals forces.

To investigate these interactions, techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed. These methods, often based on Density Functional Theory (DFT) calculations, can identify and characterize the strength and nature of intermolecular bonds. For instance, a QTAIM analysis would calculate the electron density and its Laplacian at bond critical points to quantify the strength of hydrogen bonds.

Solvent Effects:

The polarity of the solvent can significantly influence the electronic structure, reactivity, and spectral properties of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating the effect of different solvents on properties like UV-Vis spectra and NMR chemical shifts.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding with protic solvents like water or methanol (B129727). Molecular Dynamics (MD) simulations are particularly useful for studying the dynamic behavior of the solute in a solvent box over time.

Illustrative Data on Solvent Effects:

The following table illustrates hypothetical results from a PCM study on the calculated absorption maximum (λ_max) of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| n-Hexane | 1.88 | 285 |

| Dichloromethane | 8.93 | 295 |

| Ethanol (B145695) | 24.55 | 302 |

| Water | 80.10 | 308 |

Quantitative Structure-Reactivity Relationships and Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This is achieved by calculating various quantum chemical descriptors that quantify different aspects of the molecule's electronic and structural properties.

For this compound, these descriptors would be calculated using methods like DFT. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy (E_HOMO) is related to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Global Reactivity Descriptors: These are derived from the FMO energies and provide a general measure of a molecule's reactivity. They include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is vital for predicting how the molecule will interact with other reagents.

Illustrative Quantum Chemical Descriptors:

The following table provides hypothetical values for some of the key quantum chemical descriptors for this compound, calculated at a specific level of theory.

| Descriptor | Value |

| E_HOMO | -7.5 eV |

| E_LUMO | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 7.5 eV |

| Electron Affinity (A) | 3.2 eV |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 6.66 |

Predictive Modeling for the Design of Novel Pyrazole-Based Compounds

The computational data generated for this compound can serve as a foundation for the predictive modeling and rational design of new pyrazole derivatives with enhanced properties. This is a cornerstone of modern drug discovery and materials science.

Building Predictive Models:

Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive modeling. By establishing a correlation between the structural descriptors (like those in the table above) and a specific activity (e.g., anti-inflammatory, antimicrobial, or anti-cancer activity), a predictive model can be built. For instance, a 3D-QSAR study using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into how steric, electrostatic, and other fields of a series of related pyrazole compounds influence their biological activity.

Designing Novel Compounds:

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized pyrazole derivatives. This allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired properties. For example, if the model indicates that a higher electrophilicity index is correlated with better biological activity, researchers can design new derivatives of this compound with substituents that increase this value.

Molecular docking simulations are another predictive tool used to understand how a ligand, such as a pyrazole derivative, might bind to a biological target like a protein or enzyme. By predicting the binding mode and affinity, researchers can design modifications to the pyrazole scaffold to improve its interaction with the target, potentially leading to more potent and selective drugs.

Through these iterative cycles of computational prediction and experimental validation, the process of discovering new and effective pyrazole-based compounds can be significantly accelerated.

Coordination Chemistry of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone As a Ligand

Ligand Design Principles and Potential Coordination Modes of Substituted Pyrazoles

The design of ligands is crucial for tuning the properties of the resulting metal complexes. nih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which makes them excellent ligands in coordination chemistry. nih.gov The presence of substituents on the pyrazole (B372694) ring significantly influences their electronic and steric properties, and consequently, their coordination behavior. nih.gov

Substituted pyrazoles can coordinate to metal ions in several ways:

Monodentate Coordination: Typically, coordination occurs through the pyridine-like sp²-hybridized nitrogen atom (N2). The acidity of the pyrrole-like NH group can be modulated by substituents; electron-donating groups increase its acidity.

Bidentate Coordination: If a coordinating group is present at the C3 or C5 position, the pyrazole can act as a bidentate ligand, forming a chelate ring with the metal center. In the case of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, the acetyl group at the C3 position offers a potential oxygen donor site, allowing for (N,O)-bidentate chelation.

Bridging Ligand: Upon deprotonation of the N1-H, the pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. researchgate.net